molecular formula C19H21N3O2S B2716710 N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide CAS No. 864923-45-5

N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide

Cat. No.: B2716710
CAS No.: 864923-45-5
M. Wt: 355.46
InChI Key: HHWXBQAOTZIKNZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a tricyclic heterocyclic compound featuring a fused diazatricyclo[7.3.1.0²,⁷] core. The structure includes a carbothioamide group at position 11 and a 4-methoxyphenyl substituent, which influences its electronic and steric properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-16-7-5-15(6-8-16)20-19(25)21-10-13-9-14(12-21)17-3-2-4-18(23)22(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWXBQAOTZIKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide typically involves multiple steps. One common method includes the Bischler-Napieralski cyclization, which is used to form the diazocine ring structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, biological targets, and pharmacological profiles.

Structural Analogs

2.1.1. 3-Cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide (Compound 7)
  • Structural Differences : Replaces the carbothioamide group with a sulfonyl-linked propenamide moiety.
  • Pharmacokinetics : Predicted favorable ADMET properties but requires in vitro/in vivo validation .
2.1.2. Acetylcytisine (11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene)
  • Structural Differences : Substitutes the 4-methoxyphenylcarbothioamide with an acetyl group.
  • Activity : Natural alkaloid from Genista tinctoria with acetylcholinesterase (AChE) inhibitory activity, similar to HupA (LD₅₀ = 4.6 mg/kg in mice) .
  • Applications : Studied for cognitive enhancement and neuroprotection .
2.1.3. N-Allyl-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide
  • Structural Differences : Replaces the 4-methoxyphenyl group with an allyl substituent.
  • Properties : Likely exhibits altered lipophilicity and bioavailability compared to the methoxyphenyl variant .

Functional Analogs

2.2.1. 3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile
  • Structural Differences : Incorporates a naphthalene ring and benzonitrile group.
  • Activity : Identified as a Polo-like kinase 1 (PLK1) inhibitor via in silico screening, validated by fluorescence polarization assays .
  • Applications : Anticancer candidate targeting mitotic regulation .
2.2.2. Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate
  • Structural Differences : Substitutes the carbothioamide with an ethyl benzoate ester.

Conformational and Pharmacokinetic Comparisons

  • Conformational Stability : In N-carbonyl cytisine derivatives, the syn/anti conformation of the C=O bond relative to the C11–N12 bond affects binding affinity. The target compound’s carbothioamide group may adopt a distinct conformation compared to carboxamide analogs .
  • Toxicity : Acetylcytisine derivatives (e.g., HupA) show low mutagenicity and a wide safety margin (therapeutic index = 23) , whereas sulfonamide-linked analogs (e.g., Compound 7) require toxicity profiling .

Comparative Data Table

Compound Name Structural Features Biological Target Key Activity/Property References
N-(4-Methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide 4-Methoxyphenyl, carbothioamide Understudied N/A -
3-Cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo...]sulfonyl}phenyl)propenamide (Compound 7) Sulfonyl-propenamide SARS-CoV-2 spike protein Viral entry inhibition (in silico)
Acetylcytisine Acetyl group Acetylcholinesterase (AChE) Neuroprotective, AChE inhibition
3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo...]methyl}benzonitrile Naphthalene, benzonitrile PLK1 Polo-box domain Anticancer (in vitro)
Ethyl 4-({6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl}amino)benzoate Ethyl benzoate ester N/A Improved solubility

Biological Activity

N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide, also known as TOSLAB 861146, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S with a molecular weight of 355.45 g/mol. The compound features a complex tricyclic structure that contributes to its unique biological activities.

PropertyValue
Molecular FormulaC19H21N3O2S
Molecular Weight355.45 g/mol
CAS NumberNot specified
SynonymsTOSLAB 861146

Biological Activity

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines. For example:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Antimicrobial Properties

The compound has shown activity against a range of microbial pathogens:

  • Case Study : In a study assessing antibacterial efficacy, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways:

  • Findings : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.
  • Interference with DNA Synthesis : It could disrupt DNA replication processes in rapidly dividing cells.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.

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